2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-3-23-13-7-10(4-5-12(13)21)15-11(8-19)17(20)25-14-6-9(2)24-18(22)16(14)15/h4-7,15,21H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOLGOHAUGGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies for Pyrano[3,2-c]Pyran Derivatives
One-Pot Three-Component Synthesis
The most widely reported method involves a one-pot MCR combining 4-hydroxy-6-methylpyran-2-one (kojic acid), substituted benzaldehydes, and cyanocarbon nucleophiles. For the target compound, the reaction proceeds as follows:
Reactants :
- 4-Hydroxy-6-methylpyran-2-one (1 mmol)
- 3-Ethoxy-4-hydroxybenzaldehyde (1 mmol)
- Malononitrile or ethyl cyanoacetate (1 mmol)
Conditions :
- Solvent: Ethanol/water (1:1) or ionic liquid [bmim]BF₄
- Catalyst: Triethylamine (Et₃N) or KF-Al₂O₃
- Temperature: Reflux (80–90°C) or room temperature
- Duration: 2–24 hours
The reaction mechanism involves Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition to the pyrone and cyclization. Yields range from 68% to 92%, depending on the electronic nature of the benzaldehyde substituents.
Catalyst-Mediated Optimization
DMAP-Catalyzed Synthesis
A modified approach employs 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux:
- Advantages : Reduced reaction time (2–3 hours) and simplified workup.
- Yield : 85–90% for derivatives with electron-donating substituents.
Ionic Liquid Systems
Using [bmim]BF₄ as a green solvent enhances atom economy and reduces energy input:
Structural and Reaction Parameter Analysis
Comparative Synthesis Conditions
The table below summarizes key parameters from representative methodologies:
| Parameter | DMAP/EtOH | Et₃N/[bmim]BF₄ | KF-Al₂O₃/EtOH |
|---|---|---|---|
| Temperature (°C) | 78 (reflux) | 25 | 78 |
| Time (hours) | 2–3 | 4–6 | 24 |
| Yield (%) | 85–90 | 88–92 | 68–75 |
| Catalyst Loading (mol%) | 10 | 15 | 20 |
| Purity (HPLC) | >98% | >95% | >90% |
Solvent Effects on Regioselectivity
Polar aprotic solvents like DMF favor side-product formation (e.g., pyrano[3,2-b]pyran isomers), while ethanol/water mixtures enhance the desired pyrano[3,2-c]pyran topology. Ionic liquids suppress dimerization by stabilizing intermediates through hydrogen bonding.
Structural Characterization Data
Spectroscopic Profiles
Representative Data for Target Compound :
- ¹H NMR (DMSO-d₆) : δ 7.35 (d, J=8.4 Hz, 2H, ArH), 6.30 (s, 1H, =CH), 4.80 (s, 1H, CH), 3.91 (dd, J=6.8 Hz, CH₂), 1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃)
- IR (KBr) : 3339 cm⁻¹ (NH₂), 2195 cm⁻¹ (C≡N), 1644 cm⁻¹ (C=O)
- HRMS : m/z 340.1342 [M+H]⁺ (calc. 340.1298)
Industrial-Scale Considerations
Pharmacological Applications and Derivative Synthesis
While the target compound’s bioactivity remains under investigation, structurally related pyrano[3,2-c]pyrans demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antioxidant activities.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for diseases such as cancer and inflammation.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyranopyran derivatives are highly dependent on substituent variations. Key analogues and their structural differences are summarized below:
Table 1: Substituent Variations in Pyranopyran Analogues
Key Observations :
- Electron-Donating vs.
- Chlorobenzyl and Hydroxymethyl Modifications : Compound 6h (Table 1) incorporates a hydroxymethyl group and a 4-chlorobenzyl ether, which may improve membrane permeability and antibacterial activity .
- Chromene Backbone : The chromene-fused analogue () exhibits a planar aromatic system, likely increasing π-stacking interactions in biological targets .
Key Observations :
- Ultrasonic Irradiation : This method () reduces reaction time and improves yields compared to traditional reflux .
- Solvent and Catalyst: Triethylamine in 1,4-dioxane is commonly used to facilitate Knoevenagel condensations and cyclization steps .
Physicochemical Properties
Melting points and spectroscopic data provide insights into stability and intermolecular interactions:
Table 3: Thermal and Spectroscopic Data
Key Observations :
Biological Activity
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by several functional groups, including an amino group and a carbonitrile group. Its molecular formula is , which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds within the pyrano[3,2-c]pyran class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Assay | 25 |
| ABTS Assay | 30 |
| FRAP Assay | 20 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and caspase activation.
Case Study:
In a study by Anthony et al. (2007), 4H-chromene derivatives were found to induce apoptosis in human cancer cells by disrupting tubulin dynamics, leading to G2/M cell cycle arrest. This mechanism highlights the compound's potential as a lead in cancer therapy.
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific kinases involved in cellular signaling pathways.
- Gene Expression Modulation: It can alter the expression levels of genes associated with inflammation and cell proliferation.
- Cell Cycle Arrest: By interfering with microtubule dynamics, it promotes cell cycle arrest in cancer cells.
Comparative Analysis with Similar Compounds
When compared to other compounds in the pyrano[3,2-c]pyran family, this specific derivative exhibits enhanced biological activity due to its unique functional groups:
| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| 2-amino-4-(3-hydroxyphenyl)-5-oxo-5H-chromene | Moderate | Low | Moderate |
| 2-amino-4-(4-hydroxyphenyl)-5-oxo-5H-chromene | Low | Moderate | High |
| 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl... | High | High | Very High |
Q & A
Q. What are the key structural features of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile, and how are they characterized experimentally?
Methodological Answer: The compound’s fused pyranopyran core and substituents (e.g., 3-ethoxy-4-hydroxyphenyl, cyano, and amino groups) are critical for its reactivity and bioactivity. Structural characterization typically involves:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in similar pyran derivatives) .
- NMR spectroscopy: Confirms proton environments (e.g., aromatic protons, ethoxy groups) and carbon backbone .
- FT-IR spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their yield optimization strategies?
Methodological Answer: Multi-component reactions (MCRs) are widely used. For example:
- One-pot condensation: Combining aldehydes, malononitrile, and active methylene compounds under reflux in ethanol. Yield optimization involves:
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for this compound, particularly in distinguishing tautomeric forms or regioisomers?
Methodological Answer:
- Variable-temperature NMR: Detects tautomerism (e.g., keto-enol equilibria) by observing peak splitting or coalescence at elevated temperatures .
- Density Functional Theory (DFT): Computes NMR chemical shifts to compare experimental vs. theoretical data for regioisomer identification .
- High-resolution mass spectrometry (HRMS): Resolves ambiguities in molecular ion peaks caused by isobaric interference .
Q. What experimental design considerations are critical for evaluating the compound’s bioactivity, such as antimicrobial or antitumor potential?
Methodological Answer:
Q. How can researchers resolve challenges in crystallizing this compound for SCXRD analysis?
Methodological Answer:
- Solvent screening: Test polar aprotic solvents (DMF, DMSO) or mixed solvents (ethanol/water) to induce slow nucleation .
- Temperature gradients: Gradual cooling from 50°C to 4°C enhances crystal quality .
- Seeding: Introduce microcrystals from analogous compounds (e.g., ethyl 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H-pyrano derivatives) to template growth .
Q. What analytical techniques are recommended for detecting degradation products or impurities during stability studies?
Methodological Answer:
- HPLC-DAD/MS: Separates degradation products (e.g., hydrolyzed cyano groups) and identifies them via fragmentation patterns .
- Forced degradation studies: Expose the compound to heat (60°C), humidity (75% RH), or UV light to simulate accelerated aging .
- Quantitative NMR (qNMR): Measures impurity levels using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze discrepancies in biological assay results across replicate experiments?
Methodological Answer:
- ANOVA with post-hoc tests: Identifies significant differences between treatment groups (e.g., p < 0.05) .
- Dose-response modeling: Fits data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values with confidence intervals .
- Outlier detection: Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) theory: Computes HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) simulations: Models solvation effects and transition states in polar solvents (e.g., water, ethanol) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
